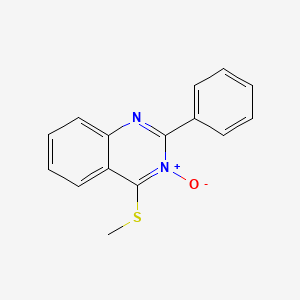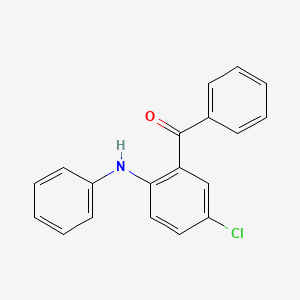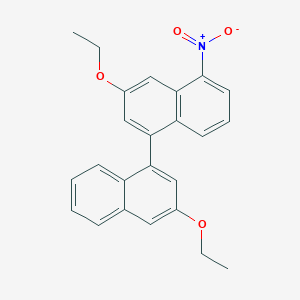![molecular formula C15H23N B14315069 (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile CAS No. 106202-10-2](/img/no-structure.png)
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrile group attached to a bicyclo[4.2.1]nonane framework, which is further substituted with four methyl groups at positions 5, 5, 8, and 8. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[4.2.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
科学研究应用
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations and interactions, making it a versatile compound in synthetic and medicinal chemistry.
属性
| 106202-10-2 | |
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC 名称 |
2-(5,5,8,8-tetramethyl-9-bicyclo[4.2.1]non-1-enyl)acetonitrile |
InChI |
InChI=1S/C15H23N/c1-14(2)8-5-6-12-11(7-9-16)13(14)10-15(12,3)4/h6,11,13H,5,7-8,10H2,1-4H3 |
InChI 键 |
RTZMMXCLNKLBEN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC=C2C(C1CC2(C)C)CC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


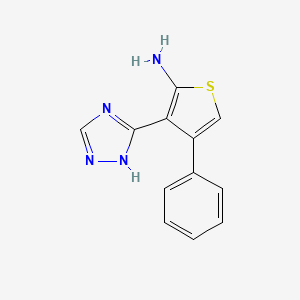
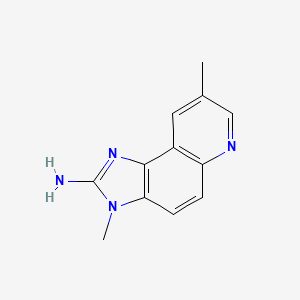
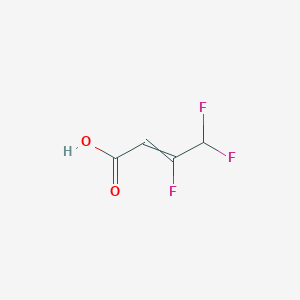
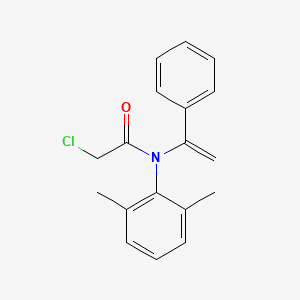
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
